(Piperazin-1-yl)methanethiol
Description
(Piperazin-1-yl)methanethiol is a sulfur-containing organic compound characterized by a methanethiol group (-CH2SH) linked to a piperazine ring. The piperazine moiety introduces two secondary amine groups, conferring basicity and structural rigidity, while the thiol group provides nucleophilic and redox-active properties. Its synthesis often involves alkylation or substitution reactions, as exemplified in the preparation of related piperazine-thiol derivatives (e.g., ).
Properties
CAS No. |
162402-70-2 |
|---|---|
Molecular Formula |
C5H12N2S |
Molecular Weight |
132.225 |
IUPAC Name |
piperazin-1-ylmethanethiol |
InChI |
InChI=1S/C5H12N2S/c8-5-7-3-1-6-2-4-7/h6,8H,1-5H2 |
InChI Key |
LISQRWYCVKXSIU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CS |
Synonyms |
1-Piperazinemethanethiol(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (Piperazin-1-yl)methanethiol can be contextualized by comparing it to three categories of analogous compounds: simple thiols, amino acid thiols, and piperazine-containing sulfur derivatives. Key differences in reactivity, biological activity, and applications are outlined below.
Simple Thiols: Methanethiol (CH₃SH)
Key Insight: Methanethiol is a natural metabolite degraded by methanotrophs via methanethiol oxidase (MtoX) to prevent growth inhibition.
Amino Acid Thiols: Cysteine (HSCH₂CH(NH₂)COOH)
Key Insight : Unlike cysteine, (Piperazin-1-yl)methanethiol lacks a carboxyl group, reducing its zwitterionic behavior. The piperazine ring may enhance binding to hydrophobic pockets in proteins or receptors, as seen in synthetic androgen receptor antagonists (e.g., ).
Piperazine-Containing Sulfur Derivatives
Key Insight : Sulfonyl-containing piperazine derivatives (e.g., ) exhibit greater metabolic stability compared to free thiols like (Piperazin-1-yl)methanethiol. However, the latter’s thiol group offers unique reactivity for covalent interactions, which could be leveraged in prodrug design or enzyme inhibition.
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